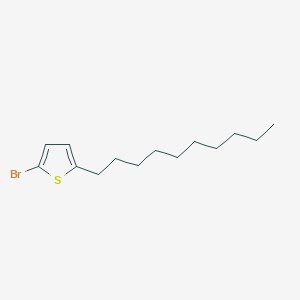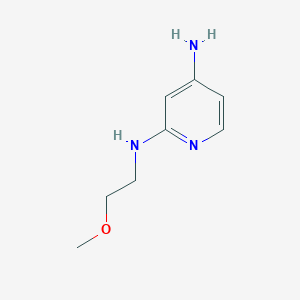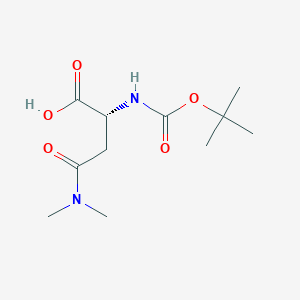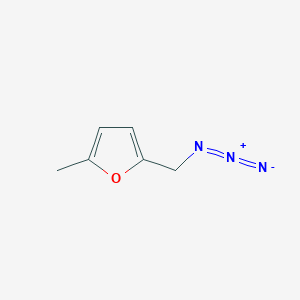![molecular formula C14H16N2 B1373988 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile CAS No. 1248204-26-3](/img/structure/B1373988.png)
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile” is a compound with the CAS Number: 1248204-26-3 . It has a molecular weight of 212.29 .
Synthesis Analysis
The synthesis of similar azabicyclo compounds has been reported in the literature . For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions involving similar azabicyclo compounds have been studied . For example, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the use of 2-azabicyclo[2.2.1]heptane derivatives in synthesizing novel compounds. A study highlighted the synthesis of epibatidine analogs using a straightforward method involving 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanones. This process led to the creation of five new epibatidine analogs (Heugebaert et al., 2010).
Advancements in Organic Chemistry
In organic chemistry, 2-azabicyclo[2.2.1]heptane derivatives have been utilized for various purposes. For instance, they have been used in organocatalytic aldol reactions, demonstrating better selectivity than their monocyclic analogs (Armstrong et al., 2009). Additionally, studies have focused on synthesizing enantiopure analogues of 3-hydroxyproline, utilizing 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids (Avenoza et al., 2002).
Development of PET Radioligands
Derivatives of 7-azabicyclo[2.2.1]heptane have been studied for their potential as ligands in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This research included the synthesis of novel compounds and their in vivo enantioselectivity assessments in rodents and baboons (Gao et al., 2007).
Exploration in Medicinal Chemistry
In medicinal chemistry, the synthesis of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives has been reported, examining their antitumor activity and structure-activity relationship. This study revealed variations in antitumor activity based on structural changes (Singh & Micetich, 2003).
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMEZAXUCNDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)


![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)



![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)
